molecular formula C10H10ClNO B11903010 (5-Chloro-6-methyl-1H-indol-3-yl)methanol

(5-Chloro-6-methyl-1H-indol-3-yl)methanol

Cat. No.: B11903010
M. Wt: 195.64 g/mol
InChI Key: BPTHUVIAVMWOLY-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1H-indol-3-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chloro and methyl substitution on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-6-methylindole.

    Formylation: The indole undergoes formylation to introduce a formyl group at the 3-position, resulting in 5-chloro-6-methyl-1H-indole-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding indole derivative with a methyl group at the 3-position.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions may require catalysts like palladium or copper.

Major Products:

    Oxidation: 5-Chloro-6-methyl-1H-indole-3-carbaldehyde or 5-chloro-6-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-Chloro-6-methyl-1H-indole-3-methane.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-6-methyl-1H-indol-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Medicine: Research into its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    (5-Chloro-1H-indol-3-yl)methanol: Lacks the methyl group at the 6-position.

    (6-Methyl-1H-indol-3-yl)methanol: Lacks the chloro group at the 5-position.

    (5-Bromo-6-methyl-1H-indol-3-yl)methanol: Has a bromo group instead of a chloro group.

Uniqueness:

  • The presence of both chloro and methyl groups on the indole ring makes (5-Chloro-6-methyl-1H-indol-3-yl)methanol unique in terms of its chemical reactivity and biological activity. These substitutions can significantly alter its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(5-chloro-6-methyl-1H-indol-3-yl)methanol

InChI

InChI=1S/C10H10ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-4,12-13H,5H2,1H3

InChI Key

BPTHUVIAVMWOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CN2)CO

Origin of Product

United States

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